molecular formula C8H5F3N2O B14855142 6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine CAS No. 1060802-94-9

6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B14855142
CAS No.: 1060802-94-9
M. Wt: 202.13 g/mol
InChI Key: YODOXRPDNQKPHA-UHFFFAOYSA-N
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Description

6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a trifluoromethoxy group attached to a pyrrolo[2,3-b]pyridine core. The trifluoromethoxy group is known for its unique structural and electronic properties, which make it a valuable moiety in medicinal, agrochemical, and materials science research . The compound’s structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine typically involves the trifluoromethoxylation of pyridine derivatives. One common method is the use of antimony trifluoride (SbF3) in the presence of catalytic amounts of SbCl5 to fluorinate 2,6-dichloro-3-(halodifluoromethoxy)pyridines . This reaction yields 2,6-dichloro-3-(trifluoromethoxy)pyridine, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve scalable and operationally simple protocols for regioselective trifluoromethoxylation under mild reaction conditions . These methods ensure high yields and purity, making the compound suitable for large-scale applications in various industries.

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, antimony trifluoride for fluorination, and various oxidizing and reducing agents . Reaction conditions are typically mild to preserve the integrity of the trifluoromethoxy group.

Major Products

The major products formed from these reactions include various trifluoromethoxylated derivatives, which can be further elaborated by amidation and palladium-catalyzed cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxylated heterocycles, such as trifluoromethoxypyrazines and trifluoromethylpyridines . These compounds share the trifluoromethoxy group but differ in their core structures and specific applications.

Uniqueness

6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is unique due to its pyrrolo[2,3-b]pyridine core, which provides distinct electronic properties and reactivity compared to other trifluoromethoxylated compounds . This uniqueness makes it a valuable scaffold for the development of new drugs, agrochemicals, and materials.

Properties

CAS No.

1060802-94-9

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-2-1-5-3-4-12-7(5)13-6/h1-4H,(H,12,13)

InChI Key

YODOXRPDNQKPHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=CN2)OC(F)(F)F

Origin of Product

United States

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